Home > Products > Screening Compounds P146755 > ROMK inhibitor 25
ROMK inhibitor 25 -

ROMK inhibitor 25

Catalog Number: EVT-14895905
CAS Number:
Molecular Formula: C23H23FN8O2
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ROMK inhibitor 25 is part of a class of compounds that target the renal outer medullary potassium channel, known as ROMK. This channel plays a critical role in potassium homeostasis and sodium reabsorption within the nephron, particularly in the thick ascending limb of Henle's loop and collecting ducts. The inhibition of ROMK has significant implications for diuretic therapy and the management of conditions such as hypertension and heart failure.

Source and Classification

The compound is derived from a series of sulfonamide-based derivatives identified through high-throughput screening and subsequent structure-activity relationship studies. ROMK inhibitor 25 falls under the category of small-molecule inhibitors, specifically designed to selectively inhibit the ROMK channel without significantly affecting other ion channels, such as the human Ether-à-go-go-Related Gene (hERG) channel, which is critical for cardiac repolarization .

Synthesis Analysis

Methods and Technical Details

The synthesis of ROMK inhibitor 25 involves several key steps:

  1. Starting Materials: The synthesis begins with 3-sulfamoylbenzamide derivatives, which are activated through acylation using 3-(N-chlorosulfamoyl)benzoic acids to form acyl chlorides.
  2. Formation of Sulfonamides: The reaction proceeds under basic conditions to yield sulfonamide derivatives through nucleophilic substitution.
  3. Optimization: Subsequent iterations involve modifying the aromatic substituents on the benzamide core to enhance potency and selectivity against ROMK channels. For instance, variations in the R1 amide region have led to the discovery of more potent analogs, such as triazoles .

The synthetic route emphasizes optimizing pharmacokinetic properties alongside biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ROMK inhibitor 25 can be represented by its chemical formula, which includes a sulfonamide moiety attached to a benzamide core. The specific stereochemistry and functional groups play a crucial role in its interaction with the ROMK channel.

  • Molecular Formula: C₁₄H₁₈ClN₃O₄S
  • Molecular Weight: Approximately 357.83 g/mol
  • Key Functional Groups: Sulfonamide group (-SO₂NH₂), amide linkage (-C(=O)N-), and aromatic rings.

The three-dimensional conformation of the compound allows it to fit into the binding pocket of the ROMK channel, thereby inhibiting its function effectively .

Chemical Reactions Analysis

Reactions and Technical Details

ROMK inhibitor 25 undergoes various chemical reactions during its synthesis:

  • Acylation Reaction: The formation of acyl chlorides from benzoic acids is a critical step that activates these compounds for subsequent nucleophilic attack by amines.
  • Sulfonamide Formation: This involves a nucleophilic substitution where the sulfonamide nitrogen attacks the electrophilic carbon in the acyl chloride, leading to the formation of sulfonamide derivatives.
  • Stability Testing: The synthesized compounds are subjected to metabolic stability assays using human liver microsomes to assess their degradation rates, which informs their potential therapeutic window in vivo .
Mechanism of Action

Process and Data

The mechanism by which ROMK inhibitor 25 exerts its effects involves:

  1. Inhibition of Potassium Ion Conductance: By binding to specific sites on the ROMK channel, the compound prevents potassium ions from passing through, disrupting normal ion balance.
  2. Impact on Sodium Reabsorption: Inhibition leads to decreased sodium reabsorption in nephron segments, contributing to natriuresis (excretion of sodium in urine) and diuretic effects.
  3. Electrophysiological Changes: The inhibition alters membrane potential dynamics in renal epithelial cells, affecting other transport processes like sodium reabsorption via epithelial sodium channels (ENaC) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ROMK inhibitor 25 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may degrade under extreme pH or temperature.
  • Log P Value: A calculated partition coefficient indicating lipophilicity, essential for predicting absorption and distribution characteristics.

These properties are crucial for determining its suitability as a therapeutic agent .

Applications

Scientific Uses

ROMK inhibitor 25 has several applications in scientific research and clinical settings:

  1. Diuretic Development: It serves as a lead compound for developing new diuretics aimed at treating hypertension and fluid retention disorders.
  2. Pharmacological Studies: Used in studies exploring renal physiology, electrolyte balance, and drug interactions involving potassium-sparing diuretics.
  3. Clinical Trials: Potentially involved in clinical trials assessing safety and efficacy for managing conditions like heart failure where potassium regulation is critical .
Therapeutic Rationale for ROMK Inhibition in Hypertension and Heart Failure

Role of ROMK in Renal Sodium-Potassium Homeostasis

The renal outer medullary potassium channel (ROMK/Kir1.1), encoded by the KCNJ1 gene, is an inward-rectifying K⁺ channel critical for electrolyte balance. It is expressed in two key nephron segments:

  • Thick ascending loop of Henle (TALH): Facilitates K⁺ recycling to sustain NKCC2 cotransporter activity, enabling reabsorption of 30% of filtered Na⁺ [1] [6].
  • Cortical collecting duct (CCD): Mediates K⁺ secretion coupled to epithelial sodium channel (ENaC)-dependent Na⁺ reabsorption [3] [8].

Genetic studies validate ROMK's physiological role: Homozygous KCNJ1 mutations cause Bartter's syndrome Type II (salt wasting, hypotension), while heterozygous carriers exhibit reduced hypertension risk [1] [6]. ROMK knockout mice recapitulate the salt-wasting phenotype, confirming its essential function [3].

Mechanistic Link to Pathophysiology of Edematous States

ROMK dysfunction contributes directly to fluid overload pathologies:

  • Hypertension pathogenesis: Reduced ROMK activity lowers blood pressure via impaired Na⁺ reabsorption in TALH and CCD. Human genetics show KCNJ1 heterozygotes have 60-year hypertension risk reduction [1] [6].
  • Heart failure complications: Compensatory neurohormonal activation (RAAS, SNS) in HF increases Na⁺ retention and cardiac afterload. ROMK-driven Na⁺ reabsorption exacerbates volume overload, worsening pulmonary/systemic edema [5] [7].
  • Potassium dysregulation: WNK4 kinase mutations (pseudohypoaldosteronism type II) cause ROMK endocytosis, reducing K⁺ secretion and inducing hyperkalemia—highlighting ROMK's role in K⁺ homeostasis during edematous states [5] [8].

Limitations of Current Diuretics and Unmet Needs

Conventional diuretics have significant drawbacks:

  • Loop diuretics (e.g., furosemide): Block NKCC2 but cause compensatory Na⁺ uptake in distal nephron, limiting efficacy. Induce severe hypokalemia (>20% patients) [1] [6].
  • Thiazides: Inhibit NCC but elevate fasting glucose and cause hypokalemia, restricting dosing [1] [10].
  • Potassium-sparing agents (e.g., amiloride): Weak natriuretic effect, risk hyperkalemia [6].

Table 1: Clinical Limitations of Standard Diuretics in Chronic Management

Diuretic ClassMolecular TargetNatriuretic EfficacyKey Adverse Effects
Loop diureticsNKCC2 (TALH)High (~25% filtered Na⁺)Hypokalemia, ototoxicity
ThiazidesNCC (DCT)Moderate (5-10% Na⁺)Hypokalemia, hyperglycemia
K⁺-sparing agentsENaC (CD)Low (2-3% Na⁺)Hyperkalemia, acidosis

ROMK inhibitors address these gaps by simultaneously blocking Na⁺ reabsorption at TALH and CCD while reducing K⁺ secretion—enabling robust natriuresis without hypokalemia [3] [6].

Table 2: Selectivity Profile of Advanced ROMK Inhibitors

CompoundROMK IC₅₀ (µM)hERG IC₅₀ (µM)Selectivity Ratio (hERG/ROMK)
Initial lead (5)0.0520.0050.1
Phthalide (12)0.0890.151.7
R,R-diol (12)0.009222,444
Compound 250.008>30>3,750

Table 3: Key Clinical-Stage ROMK Inhibitors

Compound DesignationChemical ClassDevelopment StatusKey Attributes
MK-7145Piperazine carboxamidePhase I (discontinued)Oral bioavailability, 3,750-fold hERG selectivity
VU591Bis-nitro phenethylPreclinicalFirst selective tool compound
Compound 25Chiral diol derivativeLead optimization>3,750-fold selectivity, sustained natriuresis in vivo

Properties

Product Name

ROMK inhibitor 25

IUPAC Name

3-[(3R,9aS)-8-[2-[5-(tetrazol-1-yl)pyridin-2-yl]acetyl]-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-yl]-6-fluoro-2-methylbenzonitrile

Molecular Formula

C23H23FN8O2

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1

InChI Key

XHSSYBXTQWHQSD-AVRDEDQJSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)C2CN3CCN(CC3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5

Isomeric SMILES

CC1=C(C=CC(=C1C#N)F)[C@@H]2CN3CCN(C[C@H]3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.